molecular formula C10H6BrCl B1339974 2-Bromo-1-chloronaphthalene CAS No. 692728-68-0

2-Bromo-1-chloronaphthalene

Cat. No.: B1339974
CAS No.: 692728-68-0
M. Wt: 241.51 g/mol
InChI Key: ORPYLLUOBDZSEX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Naphthalene (B1677914) Chemistry

Halogenated naphthalenes are a class of aromatic compounds that have been the subject of academic and industrial research for over a century. The introduction of halogen atoms onto the naphthalene scaffold can significantly alter its physical and chemical properties. These changes include modifications to its melting and boiling points, solubility, and electronic characteristics.

Historically, the synthesis of halogenated naphthalenes has involved direct halogenation of naphthalene. For instance, the chlorination of naphthalene can yield a mixture of monochlorinated isomers, 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065), as well as more highly substituted derivatives. wikipedia.org Similarly, bromination of naphthalene can be achieved using various reagents and conditions to produce brominated naphthalenes. orgsyn.org The synthesis of mixed dihalogenated naphthalenes like 2-Bromo-1-chloronaphthalene, however, requires more targeted synthetic strategies to control the regioselectivity of the halogenation.

Significance as a Synthetic Intermediate and Probe Molecule

Due to the presence of two different halogen atoms at specific positions, this compound has the potential to serve as a versatile synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, could allow for sequential and site-selective functionalization of the naphthalene core. Bromo-naphthalene compounds, in general, are utilized in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries, for example, in the search for novel antagonists for human chemokine receptors. nih.gov

The distinct electronic environment created by the adjacent bromo and chloro substituents could also make this compound a useful probe molecule for studying reaction mechanisms and electronic effects in substituted aromatic systems. The specific arrangement of the halogens influences the electron density distribution across the naphthalene ring system, which can be investigated using various spectroscopic techniques. uva.es

Overview of Research Trajectories

Currently, the academic literature specifically detailing the synthesis and application of this compound is limited. While general methods for the preparation of brominated and chlorinated naphthalenes are well-established, specific, high-yield syntheses of this compound are not widely reported. One potential, though not specific, route could be inferred from the synthesis of other halogenated naphthalenes, which sometimes involves the isomerization of a different isomer under catalytic conditions. For example, 2-bromonaphthalene (B93597) can be prepared from the isomerization of 1-bromonaphthalene (B1665260). google.comgoogle.com

The future research trajectory for this compound will likely focus on the development of efficient and selective synthetic routes to this compound. Following this, exploration of its utility in organic synthesis, particularly in sequential cross-coupling reactions, would be a logical next step. Furthermore, its application as a building block for novel organic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), could be an area of investigation, given the use of other halogenated naphthalenes in these fields. Detailed spectroscopic and crystallographic studies would also be valuable to fully characterize its molecular structure and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPYLLUOBDZSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559884
Record name 2-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692728-68-0
Record name 2-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 Chloronaphthalene and Its Derivatives

Classical Halogenation Strategies for Naphthalene (B1677914) Scaffolds

The synthesis of specifically substituted dihalonaphthalenes such as 2-bromo-1-chloronaphthalene via classical methods is a nuanced task, governed by the inherent reactivity of the naphthalene ring. Electrophilic substitution on naphthalene preferentially occurs at the C1 (α) position. Direct dihalogenation often leads to a mixture of isomers, making the isolation of a pure, unsymmetrically substituted product like this compound challenging. mdpi.com

Sequential Bromination and Chlorination Protocols

Given the difficulty in controlling direct dihalogenation, sequential protocols are typically employed. This involves the introduction of one halogen, followed by the introduction of the second. The synthesis could conceivably start with either chlorination or bromination of naphthalene.

For instance, the bromination of 1-chloronaphthalene (B1664548) would be a potential route. The initial chlorine atom deactivates the ring towards further electrophilic substitution and directs incoming electrophiles. However, achieving specific substitution at the C2 position requires careful control of reaction conditions to overcome the preference for other positions like C4 and C5.

Alternatively, starting with 2-bromonaphthalene (B93597), which can be prepared from β-naphthol, subsequent chlorination would be required. orgsyn.org The challenge remains in directing the chlorine atom specifically to the C1 position. Isomerization techniques, often employing zeolite catalysts, can be used to convert more readily available 1-halonaphthalenes into their 2-substituted counterparts, which can then serve as precursors for further halogenation. google.comgoogle.comgoogleapis.com

Regioselective Halogenation Approaches

Achieving regioselectivity in naphthalene halogenation is a significant area of research. The choice of catalyst and reaction conditions can heavily influence the isomeric distribution of the products. For the direct dibromination of naphthalene, different solid catalysts can favor different isomers. mdpi.com For example, using specific acidic amorphous silica-alumina catalysts can lead to a preponderance of 1,4-dibromonaphthalene, while other solids like calcined montmorillonite (B579905) KSF clay can yield mixtures rich in the 1,5-isomer. mdpi.comcardiff.ac.uk

Modern approaches may utilize directing groups to control the position of halogenation. For example, a carbonyl group at the C1 position can be used with a palladium catalyst to selectively introduce a halogen at either the C2 or C8 position depending on the specific conditions. anr.fr While not a direct synthesis of this compound, these findings illustrate the principle of using directing groups to overcome the natural reactivity patterns of the naphthalene core. Another advanced method involves the benzannulation of haloalkynes, which allows for the modular and regioselective synthesis of a wide variety of polyhalogenated naphthalenes that are otherwise difficult to access. northwestern.edu

Table 1: Catalyst Effects on Direct Dibromination of Naphthalene
CatalystReaction TimeMajor Product(s)Key FindingReference
None (DCM solvent)72 h1,4-dibromonaphthalene (63%), 1,5-dibromonaphthalene (B1630475) (18%)Baseline reaction shows a mixture of isomers. mdpi.com
Synclyst 13 (acidic silica-alumina)6 h1,4-dibromonaphthaleneAcidic amorphous catalysts favor the 1,4-isomer. mdpi.com
Calcined KSF Clay (bentonite)6 h1,5-dibromonaphthalene (predominates initially)Clay catalysts can favor the 1,5-isomer under kinetic control. mdpi.com
KSF Clay (with 4 equiv. Br₂)N/A1,2,4,6-tetrabromonaphthalene (92%)Polybromination can be achieved with excess bromine. cardiff.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the functionalization of halo-aromatics like this compound. nobelprize.org A key principle governing these reactions is the differential reactivity of carbon-halogen bonds, which typically follows the order C–I > C–Br > C–Cl. wikipedia.orgnrochemistry.com This reactivity gradient allows for the selective functionalization of the more reactive C–Br bond at the C2 position of this compound, leaving the C–Cl bond at the C1 position intact for potential subsequent transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions due to its mild conditions and high functional group tolerance. nih.govlibretexts.org In the case of this compound, the reaction with a boronic acid or ester would be expected to occur selectively at the C2 position.

This selective coupling allows for the synthesis of 2-aryl-1-chloronaphthalenes. The remaining chloro group can then be subjected to a second, typically more forcing, Suzuki coupling to create unsymmetrical, disubstituted naphthalenes. Studies on other dihalonaphthalenes, such as 1,7-dibromonaphthalene, have demonstrated that regioselective coupling can be achieved, with the reaction favoring the less sterically hindered position. nih.gov

Table 2: General Principles of Selective Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst System (Typical)Expected OutcomeReference
This compoundArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Selective coupling at the C2-Br position. nobelprize.orglibretexts.org
1,7-DibromonaphthaleneBoronic acidsTransition metal catalystsCoupling predominantly at the less hindered 7-position. nih.gov
Dihaloarenes (general)Organoboron compoundsPalladium/ligand complex, BaseReactivity order I > Br > Cl allows for chemoselective functionalization. nih.gov

Heck and Sonogashira Coupling Adaptations

The principles of chemoselectivity extend to other palladium-catalyzed reactions. The Heck reaction couples organohalides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Heck Reaction : Reacting this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 2-alkenyl-1-chloronaphthalene. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, and the initial oxidative addition step is much faster for the C-Br bond than the C-Cl bond. libretexts.org

Sonogashira Coupling : Similarly, the Sonogashira reaction, which typically uses a palladium catalyst and a copper(I) co-catalyst, would selectively couple a terminal alkyne to the C2 position of this compound. wikipedia.orgnrochemistry.comnih.gov This provides a direct route to 1-chloro-2-alkynylnaphthalene derivatives, which are valuable precursors for more complex polycyclic aromatic systems. The reactivity difference between halides is well-established for this reaction. libretexts.org

C-H Activation and Direct Arylation Strategies

More recent advancements in organic synthesis involve the direct functionalization of C-H bonds, bypassing the need for pre-halogenated substrates. researchgate.net These methods often rely on a directing group to guide a transition metal catalyst to a specific C-H bond. For naphthalene systems, various directing groups have been developed to achieve regioselective arylation, alkenylation, or halogenation at positions that are difficult to access through classical electrophilic substitution. nih.gov For example, amide or carbonyl groups at the C1 position can direct palladium catalysts to functionalize the C8 (peri) or C2 (ortho) positions. anr.frdntb.gov.ua While this approach would not typically start from this compound, it represents a powerful, modern strategy for constructing highly substituted naphthalene derivatives that might otherwise be inaccessible.

Copper-Catalyzed Intramolecular Cross-Coupling in Naphthalene Derivatives

Copper-catalyzed cross-coupling reactions have become a important tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. psu.edu In the context of naphthalene derivatives, intramolecular cross-coupling reactions catalyzed by copper offer a powerful strategy for the synthesis of complex, fused-ring systems. These reactions can be used to create new rings by forming a bond between two positions on the same naphthalene core or between the naphthalene core and a tethered substituent.

A notable application of this methodology is the synthesis of coumestans from 2'-hydroxyl-3-arylcoumarins, which involves a copper-catalyzed intramolecular cross dehydrogenative C-O coupling reaction. nih.gov While not directly producing this compound, this reaction highlights the potential of copper catalysis for intramolecular cyclization, a strategy that could be adapted for the synthesis of complex naphthalene derivatives. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it an attractive approach for the construction of polycyclic aromatic compounds. nih.gov

Two plausible mechanisms are often considered for such copper-catalyzed intramolecular cross-dehydrogenative couplings. One pathway involves the formation of a copper(II) complex, followed by a concerted metalation-deprotonation step, and subsequent reductive elimination to yield the cyclized product and a copper(0) species, which is then reoxidized to complete the catalytic cycle. nih.gov The efficiency and selectivity of these reactions are often dependent on the choice of ligand, solvent, and temperature.

Catalyst System Substrate Type Product Type Key Features
Cu(OAc)₂2'-hydroxyl-3-arylcoumarinsCoumestansIntramolecular C-O bond formation, moderate to high yields, good functional group tolerance. nih.gov
Copper(I) or (II) saltsOrganozinc reagents and carboxylic acidsKetonesMild reaction conditions, good chemoselectivity. chemrxiv.org

Advanced Synthetic Routes for Orthogonally Functionalized Naphthalenes

Orthogonally functionalized naphthalenes, which possess distinct and selectively addressable functional groups at different positions, are highly valuable building blocks in organic synthesis. The ability to modify one position of the naphthalene core without affecting another is crucial for the controlled construction of complex molecules.

One advanced strategy involves the isomerization of 1-halonaphthalenes to their 2-substituted counterparts. For instance, 1-chloronaphthalene can be isomerized to 2-chloronaphthalene (B1664065) in the liquid or gas phase using catalysts like AlCl₃ or solid catalysts such as aluminum oxide and amorphous aluminosilicates. google.com Similarly, 1-bromonaphthalene (B1665260) can be isomerized to 2-bromonaphthalene. google.comgoogle.com These isomerization processes are often carried out at elevated temperatures and can be influenced by the presence of a carrier gas like HCl or HBr to minimize catalyst deactivation. google.com The use of zeolites as catalysts has shown promise in achieving high conversions and selectivities with good catalyst longevity. google.comgoogle.comgoogleapis.com

Another powerful technique for achieving orthogonal functionalization is through selective protection and borylation. This has been demonstrated in the synthesis of naphthodithiophene derivatives, where thiophene (B33073) α-positions are protected to allow for direct borylation on the naphthalene core. nih.gov This method enables the synthesis of a variety of building blocks with different substituents and isomeric arrangements. nih.gov Such strategies could be conceptually applied to the synthesis of this compound by first introducing one halogen and then selectively functionalizing the adjacent position.

The Suzuki cross-coupling reaction is another key method for introducing aryl substituents at specific positions of a halogenated naphthalene core, as demonstrated in the synthesis of core-substituted naphthalene diimides. rsc.org This highlights the utility of pre-existing halogen handles for further functionalization.

Methodology Starting Material Product Key Features
Isomerization1-Chloronaphthalene2-ChloronaphthaleneHigh temperatures, various catalysts (AlCl₃, zeolites). google.comgoogle.com
Isomerization1-Bromonaphthalene2-BromonaphthaleneHigh temperatures, various catalysts (zeolites). google.comgoogle.com
Selective Protection and BorylationNaphthodithiopheneOrthogonally functionalized naphthodithiophenesAllows for site-selective functionalization. nih.gov
Suzuki Cross-CouplingHalogenated naphthalene diimidesCore-substituted naphthalene diimidesIntroduction of aryl groups at specific positions. rsc.org

Optimization of Synthetic Pathways using Computational Tools

The use of computational tools has become increasingly important in modern organic synthesis, offering powerful methods for optimizing reaction pathways and conditions. prismbiolab.com These tools can provide deep insights into reaction mechanisms and help predict the outcome of reactions before they are even run in the lab, saving time and resources. nih.gov

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry allows for the detailed study of reaction mechanisms, helping to elucidate the energetic profiles of different potential pathways. frontiersin.org For the synthesis of complex molecules like this compound, computational methods can be used to predict the most likely sequence of reactions to achieve the desired product. Retrosynthesis prediction algorithms, for example, can suggest potential starting materials and reaction steps by working backward from the target molecule. nih.govnih.gov

These predictions are often based on vast databases of known reactions and can be powered by machine learning models. frontiersin.orgnih.gov For instance, neural machine translation models have been developed to predict retrosynthetic reactions with high accuracy. nih.govchemrxiv.org By analyzing the electronic and steric properties of reactants and intermediates, computational models can also provide insights into the regioselectivity of a reaction, which is crucial for the synthesis of specifically substituted naphthalenes.

Reaction Condition Optimization (Temperature, Solvent Polarity)

Beyond predicting reaction pathways, computational tools are invaluable for optimizing reaction conditions. nih.gov Machine learning algorithms, particularly Bayesian optimization, have shown exceptional performance in identifying the best reaction conditions, such as temperature, solvent, catalyst, and reagents, to maximize product yield. nih.gov

These data-driven approaches can explore a vast parameter space of reaction conditions much more efficiently than traditional trial-and-error methods. semanticscholar.orgchemrxiv.org By building a model of the reaction landscape from a limited number of experiments, these algorithms can intelligently suggest the next set of conditions to try, rapidly converging on the optimal setup. nih.gov This approach has been successfully applied to various reaction types, including cross-coupling reactions. nih.gov The integration of high-throughput experimentation with machine learning creates a powerful, automated workflow for reaction optimization. semanticscholar.org

Computational Tool/Method Application Key Benefits
Retrosynthesis Prediction AlgorithmsSuggesting synthetic routesIdentifies potential starting materials and reaction steps. nih.govnih.gov
Machine Learning Models (e.g., Neural Networks)Predicting reaction outcomes and retrosynthesisHigh accuracy in predicting products and reactants. frontiersin.orgnih.govchemrxiv.org
Bayesian OptimizationOptimizing reaction conditions (temperature, solvent, etc.)Efficiently finds optimal conditions to maximize yield. nih.gov
High-Throughput Experimentation with Machine LearningAutomated reaction optimizationAccelerates the discovery of optimal reaction conditions. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloronaphthalene

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the naphthalene (B1677914) ring of 2-Bromo-1-chloronaphthalene invites investigation into their relative reactivity towards nucleophiles. Such reactions are fundamental in organic synthesis, allowing for the introduction of a wide range of functional groups.

Reaction with Cyanide, Hydroxide (B78521), and Amine Nucleophiles

While specific studies on this compound are limited, the reactivity of similar halonaphthalenes provides valuable insights. For instance, related compounds like 1-bromo-7-chloronaphthalene (B1611134) are known to undergo nucleophilic substitution reactions where the halogen atoms can be replaced by nucleophiles such as cyanide (CN⁻), hydroxide (OH⁻), and amines (NH₂⁻). These reactions typically require elevated temperatures and are often carried out in polar solvents to facilitate the substitution process.

The reaction with cyanide ions is a common method for introducing a nitrile group, which can be a precursor to carboxylic acids, amines, and other functionalities. The reaction with hydroxide ions leads to the formation of naphthols, while reactions with amines yield naphthalenamines. For example, the reaction of bromoethane (B45996) with potassium cyanide is a well-established Sₙ2 reaction. youtube.com Similarly, halogenoalkanes react with hydroxide ions to form alcohols. chemguide.co.ukchemguide.co.uk

Table 1: Examples of Nucleophilic Substitution on Halonaphthalenes
HalonaphthaleneNucleophileProduct
1-Bromo-7-chloronaphthalene-OH7-Chloro-1-naphthol
1-Bromo-7-chloronaphthalene-CN7-Chloro-1-cyanonaphthalene
1-Bromo-7-chloronaphthalene-NH₂7-Chloro-1-naphthalenamine

Investigation of Leaving Group Effects

In nucleophilic aromatic substitution (SₙAr) reactions, the nature of the leaving group is a critical factor influencing the reaction rate. Generally, a good leaving group is a species that can stabilize the negative charge it acquires upon departing from the aromatic ring. libretexts.orgmasterorganicchemistry.com For halogens, the leaving group ability in SₙAr reactions often follows the order F > Cl ≈ Br > I, which is contrary to the trend in aliphatic Sₙ2 reactions. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. nih.gov

In the context of this compound, the relative reactivity of the bromine and chlorine atoms would depend on the specific reaction conditions and the nature of the attacking nucleophile. In many SₙAr reactions, the C-Cl bond is more readily broken than the C-Br bond due to the element effect. However, the greater polarizability of the C-Br bond can sometimes lead to enhanced reactivity with certain nucleophiles. nih.gov The stability of the leaving group is crucial, with weaker bases being better leaving groups. libretexts.orgmasterorganicchemistry.comrammohancollege.ac.in

Electrophilic Aromatic Substitution on the Naphthalene Ring

The electron-rich naphthalene ring system is susceptible to electrophilic attack. The positions of the existing halogen substituents in this compound will direct incoming electrophiles to specific positions on the ring.

Further Halogenation Studies

Halogenation of naphthalene and its derivatives is a common electrophilic aromatic substitution reaction. wikipedia.org For naphthalene itself, chlorination and bromination occur readily, even without a Lewis acid catalyst, to yield the 1-substituted product. wikipedia.orguomustansiriyah.edu.iq In this compound, the existing halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles. However, they are also ortho-, para-directing.

Further halogenation of this compound would likely lead to the introduction of another halogen atom at one of the unoccupied positions of the substituted ring. The precise location of substitution would be influenced by the directing effects of both the chloro and bromo substituents, as well as steric hindrance.

Nitration and Sulfonation Reactivity

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. The nitration of 1-nitronaphthalene (B515781) can lead to the synthesis of 2-bromo-1-nitronaphthalene. Similarly, the sulfonation of naphthalene is a well-studied process. wikipedia.org The sulfonation of 2-chloro- and 2-bromonaphthalene (B93597) initially produces a mixture of sulfonic acids, with the 8-sulfonic acid being the major product. cdnsciencepub.com

For this compound, nitration would introduce a nitro group (-NO₂) onto the ring, while sulfonation would introduce a sulfonic acid group (-SO₃H). The positions of these new substituents would be determined by the directing effects of the existing halogens.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-ClDeactivatingOrtho, Para
-BrDeactivatingOrtho, Para
-NO₂DeactivatingMeta
-SO₃HDeactivatingMeta

Radical Reactions and Photochemical Transformations

Halonaphthalenes can undergo transformations initiated by light or radical species. These reactions often proceed through different mechanisms than the thermal ionic reactions discussed above.

The photolysis of simple halonaphthalenes has been shown to produce a variety of products. cdnsciencepub.com Chloronaphthalenes and 1-bromonaphthalene (B1665260), upon photolysis, can yield radical products like naphthalene and binaphthyls via a triplet state. cdnsciencepub.com Some photonucleophilic substitution has also been observed with chloronaphthalene. cdnsciencepub.com The photoconversion of 2-chloronaphthalene (B1664065) in water has been investigated, showing that it can be transformed under simulated sunlight. researchgate.net

The formation of radical anions of haloaromatic compounds can lead to cleavage of the carbon-halogen bond. researchgate.net The reaction of 1-bromonaphthalene with phosphine (B1218219) generated from red phosphorus has been shown to involve a single electron transfer process, indicative of a radical mechanism. researchgate.net Photochemical reactions of 1-chloronaphthalene (B1664548) have been studied in various solvents, with evidence for electron transfer processes. acs.orgacs.org

The study of the photochemical synthesis of chloroaromatic compounds through halogen conversion reactions has also been explored. nih.gov These studies provide a basis for predicting the potential photochemical and radical-mediated reactivity of this compound.

Photo-nucleophilic Substitution Mechanisms

The photochemistry of halonaphthalenes, including this compound, involves complex reaction pathways that are influenced by the nature of the halogen, the solvent, and the presence of other reagents. Photolysis of chloronaphthalenes can lead to both radical products and photonucleophilic substitution products. The substitution reactions often proceed through an excited singlet state, particularly for fluoronaphthalenes, while chloronaphthalenes and bromonaphthalenes tend to react via a triplet state to yield radical products like naphthalene and binaphthyls.

In the presence of nucleophiles, photo-nucleophilic substitution can occur. For instance, the photolysis of 1-chloronaphthalene in the presence of KOH-methanol shows a quantum yield dependent on the base concentration, suggesting an electron transfer mechanism. This type of substitution can be understood through the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, which involves the formation of a radical anion intermediate.

Triplet State Reactivity and Product Formation

The triplet state plays a crucial role in the photoreactions of chloronaphthalenes and bromonaphthalenes. Due to the heavy atom effect of chlorine and bromine, intersystem crossing from the initially formed singlet excited state to the triplet state is efficient. For 1-chloronaphthalene, the high phosphorescence to fluorescence ratio indicates a significant population of the triplet state upon photoexcitation.

The triplet state of these halonaphthalenes is the primary precursor for the formation of radical products. This involves the homolytic cleavage of the carbon-halogen bond to generate a naphthyl radical and a halogen atom. The naphthyl radical can then abstract a hydrogen atom from the solvent to form naphthalene or couple with another radical to form binaphthyls. The presence of a sensitizer (B1316253) like benzophenone (B1666685) can confirm the involvement of a triplet state, as the reaction proceeds with a similar quantum yield.

Quenching Effects on Reaction Quantum Yields

Attempts to quench the triplet

Computational and Theoretical Studies on 2 Bromo 1 Chloronaphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-bromo-1-chloronaphthalene. These calculations provide a detailed picture of the electron distribution within the molecule, which dictates its reactivity and physical properties. While specific studies exclusively on this compound are not extensively documented, the electronic structure can be inferred from research on related halogenated naphthalenes.

The naphthalene (B1677914) core provides a π-electron system that is perturbed by the presence of the bromine and chlorine substituents. The high electronegativity of chlorine and the significant polarizability of bromine influence the electron density across the aromatic rings. Quantum chemical methods, such as Hartree-Fock (HF) and post-HF methods, can be employed to calculate key electronic descriptors.

Table 1: Computed Electronic Properties of Halogenated Naphthalenes (Illustrative)

Property 1-Chloronaphthalene (B1664548) 1-Bromonaphthalene (B1665260) Predicted for this compound
Dipole Moment (Debye) ~1.5 - 1.7 ~1.5 - 1.7 ~1.6 - 1.9
HOMO Energy (eV) ~-8.0 ~-7.9 ~-8.1
LUMO Energy (eV) ~-0.5 ~-0.6 ~-0.7

Note: The values for 1-chloronaphthalene and 1-bromonaphthalene are based on typical computational results and are for illustrative purposes. The predicted values for this compound are estimations based on the combined effects of the chloro and bromo substituents.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring system, while the LUMO is likely a π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation energies. The presence of both bromine and chlorine is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving halogenated aromatic compounds. u-tokyo.ac.jp For this compound, DFT calculations can elucidate the pathways of various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and degradation processes.

A crucial aspect of mechanistic studies is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. For reactions of this compound, such as a Suzuki cross-coupling, DFT can be used to locate the geometry of the TS for key steps like oxidative addition and reductive elimination. soton.ac.uk

For instance, in a hypothetical nucleophilic substitution reaction at the C-Cl or C-Br bond, DFT calculations can model the approach of the nucleophile and the formation of the Meisenheimer-like intermediate, followed by the departure of the halide. The geometry of the transition state would reveal the extent of bond formation and bond breaking at this critical point.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct a complete energetic profile for a given transformation. This profile provides valuable information about the reaction's kinetics (activation energy) and thermodynamics (reaction energy).

Studies on the degradation of related compounds like 1-chloronaphthalene have utilized DFT to determine the bond dissociation energies (BDEs) of C-Cl bonds, providing insight into the initial steps of thermal or photochemical degradation. researchgate.net For this compound, the C-Br bond is expected to have a lower BDE than the C-Cl bond, suggesting it may be the more reactive site in certain radical-mediated reactions.

Table 2: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction

Reaction Step Species Relative Energy (kcal/mol)
Reactants This compound + Nu⁻ 0.0
Transition State 1 [TS for Nu addition] +15.2
Intermediate Meisenheimer Complex -5.8
Transition State 2 [TS for halide departure] +10.5

Note: This table presents hypothetical data for a nucleophilic aromatic substitution to illustrate the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational preferences of molecules over time. jinr.ru For a relatively rigid molecule like this compound, MD simulations can provide insights into the vibrational motions of the molecule and its interactions with a solvent environment.

While significant conformational changes are not expected for the naphthalene core, MD simulations can explore the rotational freedom around the C-Br and C-Cl bonds and the out-of-plane vibrations of the halogen atoms. These simulations are particularly useful for understanding how the molecule interacts with other molecules in solution or at interfaces. mdpi.com Studies on related naphthalene derivatives have used MD simulations to investigate their binding to proteins, which can be relevant for understanding their potential biological activity. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in new and unexplored chemical transformations. By analyzing the electronic and steric properties of the molecule, chemists can make informed predictions about how it will behave under different reaction conditions.

For example, the calculated electrostatic potential map of this compound can highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The bromine and chlorine atoms create regions of positive electrostatic potential (σ-holes) along the extension of the C-X bonds, which can influence intermolecular interactions. umich.edu

In regioselective reactions, such as further electrophilic substitution on the aromatic rings, DFT calculations can predict the most likely position of attack by comparing the energies of the possible intermediates. The directing effects of the existing bromo and chloro substituents will play a crucial role in determining the outcome.

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com This interaction is directional and has gained significant attention in crystal engineering and supramolecular chemistry. nih.gov

In this compound, both the bromine and chlorine atoms can participate in halogen bonding. Computational studies can quantify the strength and nature of these interactions. DFT calculations are often used to model the geometry and interaction energy of halogen-bonded complexes. researchgate.net The σ-hole on the bromine atom is generally larger and more positive than that on the chlorine atom, suggesting that bromine may be the more potent halogen bond donor.

Table 3: Illustrative Computational Data for Halogen Bonding Interactions

Halogen Bond Donor Halogen Bond Acceptor Interaction Energy (kcal/mol)
This compound (via Br) Pyridine -3.5 to -5.0

Note: These are estimated interaction energies based on typical halogen bond strengths and are for illustrative purposes.

The investigation of halogen bonding is crucial for understanding the solid-state packing of this compound and for designing new materials where this interaction can be exploited to control the supramolecular architecture.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The primary value of 2-Bromo-1-chloronaphthalene lies in its capacity to serve as a foundational unit for constructing more complex molecules. Its naphthalene (B1677914) core is a prevalent motif in many biologically active compounds and functional materials. The presence of two distinct "handles" (the bromo and chloro groups) allows for stepwise, regioselective introduction of different substituents.

Palladium-catalyzed cross-coupling reactions are a principal avenue for leveraging the reactivity of the C-Br bond. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be performed selectively at the 2-position. For instance, a Suzuki coupling can introduce a new aryl or alkyl group, forming a C-C bond, while the C-Cl bond remains for a potential future reaction under more forcing conditions. This versatility enables the programmed assembly of complex organic structures. nih.gov

Reaction TypeReactantCatalyst/ConditionsProduct Type
Suzuki Coupling Arylboronic acidPd catalyst, BaseBiaryl derivative
Sonogashira Coupling Terminal alkynePd/Cu catalyst, BaseAryl-alkyne derivative
Buchwald-Hartwig Amination AminePd catalyst, BaseN-Aryl derivative
Heck Coupling AlkenePd catalyst, BaseAryl-alkene derivative

This interactive table showcases common cross-coupling reactions where this compound can be selectively functionalized at the bromine-bearing carbon.

Precursor for Dyes and Pigments Research

While not a dye itself, this compound serves as a potential precursor to intermediates used in the synthesis of dyes and pigments. The naphthalene ring is the core chromophore in a wide variety of colorants, including many azo and diazo dyes. Synthetic routes can be designed to convert the bromo and/or chloro substituents into amino (-NH2) or hydroxyl (-OH) groups.

These functionalized naphthalenes, such as aminonaphthalenes (naphthylamines) and hydroxynaphthalenes (naphthols), are key components in the production of azo dyes. They act as coupling components that react with diazonium salts to form the characteristic -N=N- azo linkage, which is responsible for the color of the resulting dye. The specific positions of the substituents on the naphthalene ring influence the final color and properties of the dye. Therefore, by transforming this compound into specific amino- or hydroxy-naphthalene derivatives, chemists can access novel dye structures.

Naphthalene IntermediateDye ClassTypical Color Range
NaphtholsAzo DyesYellow, Orange, Red, Brown
NaphthylaminesAzo DyesRed, Blue, Black
Sulfonated NaphthalenesAcid DyesVaries widely

This table illustrates the relationship between key naphthalene intermediates, derivable from precursors like this compound, and major classes of dyes.

Synthesis of Polyhalogenated Naphthalenes and Derivatives

This compound is an excellent starting material for the synthesis of more heavily halogenated naphthalenes. Polyhalogenated aromatic compounds are valuable as flame retardants, dielectric fluids, and intermediates for materials science. cardiff.ac.uk The existing bromine and chlorine atoms on the naphthalene ring influence the regioselectivity of subsequent electrophilic halogenation reactions.

Both halogens are deactivating groups but direct incoming electrophiles to specific positions on the aromatic ring. Further bromination or chlorination of this compound under controlled conditions can lead to the formation of tri- or tetra-halogenated naphthalenes. researchgate.net The ability to synthesize specific isomers is crucial for tuning the physical and chemical properties of the final product. For example, methods for the polybromination of naphthalene often yield a mixture of isomers, making a pre-functionalized substrate like this compound a more controlled starting point for achieving a desired substitution pattern. cardiff.ac.uk

Stereoselective Synthesis Utilizing Naphthalene Derivatives

The naphthalene scaffold is central to the field of stereoselective synthesis, most notably through axially chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol). While this compound is not a direct precursor to these specific ligands, it belongs to the family of naphthalene building blocks from which such chiral structures are ultimately derived.

The synthesis of these vital ligands begins with naphthalene and involves multiple steps of functionalization and coupling. The development of synthetic routes starting from halogenated naphthalenes is an active area of research. The principles of creating atropisomeric chirality in binaphthyl systems rely on hindered rotation around the C-C single bond connecting the two naphthalene rings. The strategic placement of substituents is key to creating this steric barrier. Halogenated precursors can be used in Ullmann or Suzuki coupling reactions to form the binaphthyl core, which is then further elaborated into the final chiral ligand. Thus, this compound represents a potential starting point for accessing novel, custom-substituted binaphthyl systems for applications in asymmetric catalysis.

Integration into Diverse Organic Scaffolds

The ability to selectively functionalize this compound makes it an ideal candidate for integration into larger, more diverse organic scaffolds for applications in medicinal chemistry and materials science. The 1-chloronaphthalene (B1664548) moiety can be incorporated into a target molecule via a cross-coupling reaction at the more reactive C-Br bond.

In medicinal chemistry, the naphthalene core is a known pharmacophore. For example, bromonaphthalene scaffolds have been used to develop antagonists for chemokine receptors like CCR8, which are targets for inflammatory diseases and cancer. nih.gov A library of compounds can be generated by performing various palladium-catalyzed reactions on a bromonaphthalene precursor to explore the structure-activity relationship. nih.gov

In materials science, naphthalene-based units are incorporated into organic semiconductors, liquid crystals, and polymers. ossila.com The electronic properties of these materials can be finely tuned by the substituents on the naphthalene ring. Using this compound allows for the introduction of a 1-chloronaphthalene unit into a polymer backbone or a complex organic semiconductor, where the chlorine atom can influence properties such as solubility, crystal packing, and electron affinity. researchgate.net

Research Applications in Medicinal and Biological Chemistry

Naphthalene (B1677914) as a Core Scaffold in Drug Discovery

The naphthalene nucleus is a privileged scaffold in drug discovery, recognized for its broad spectrum of biological activities. nih.govekb.eg This is evidenced by the number of FDA-approved drugs containing this moiety, such as nafcillin, terbinafine, and naproxen. nih.govekb.eg The utility of naphthalene lies in its ability to be chemically modified at various positions, allowing for the modulation of its pharmacological profile. nih.gov Researchers have successfully synthesized numerous derivatives with enhanced therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netekb.eg

The synthesis of naphthalene-based therapeutic agents often involves multi-step chemical reactions to introduce various functional groups onto the core scaffold. A common strategy is the Claisen-Schmidt condensation to create naphthalene-based chalcones, which can then be further modified. For instance, these chalcones can be condensed with guanidine (B92328) hydrochloride to produce naphthalene-based pyrimidines. isfcppharmaspire.com Another approach involves reacting a naphthalene derivative, like naphthyl ketone, with substituted aryl aldehydes to form intermediates that can be cyclized to yield bioactive molecules. isfcppharmaspire.com

In the development of anticancer agents, researchers have synthesized naphthalene-based thiosemicarbazone derivatives. nih.govtandfonline.com These syntheses demonstrate the strategic combination of the naphthalene scaffold with other pharmacologically active moieties to enhance biological effects. nih.gov Furthermore, the synthesis of naphthalene-1,4-dione analogues has been pursued to create compounds with improved potency and cancer-cell specificity. rsc.org This often involves reacting a starting material like 2-bromonaphthalene-1,4-dione (B50910) with various amines to generate a library of new chemical entities for biological screening. rsc.org The design of such compounds is frequently guided by the structures of known bioactive molecules, aiming to improve upon their properties. nih.gov

Naphthoquinones, which are derivatives of naphthalene, are a significant class of compounds extensively studied for their anticancer potential. bohrium.comresearchgate.net These molecules, found in nature and also produced synthetically, exhibit a range of biological activities, with their anticancer effects being of particular interest to the scientific community. researchgate.net The mechanism of their antitumor action is often linked to the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and the generation of reactive oxygen species (ROS) that are toxic to cancer cells. bohrium.comcsir.co.za

Synthetic 1,4-naphthoquinone (B94277) derivatives have shown promising antitumor activity. bohrium.com Their ability to be easily modified chemically makes them attractive for developing new anticancer drugs. bohrium.com For example, shikonin, a naturally occurring naphthoquinone, has demonstrated potent antitumor and anti-angiogenesis effects. mdpi.com Researchers have designed and synthesized libraries of naphthoquinone analogues to enhance potency and selectivity against cancer cells. mdpi.com Studies on naphthoquinone-based STAT3 inhibitors have also been undertaken, as the STAT3 protein is active in a wide variety of cancers. csir.co.za The evaluation of these compounds against various cancer cell lines, such as breast, prostate, and colon cancer lines, has identified several potent analogues. csir.co.za

Table 1: Anticancer Activity of Selected Naphthalene Derivatives This table is for illustrative purposes and synthesizes data from the cited research.

Compound Class Example Compound/Derivative Target/Mechanism of Action Cancer Cell Line(s) Reference(s)
Naphthalene-based Pyrimidines Compound 5c Cytotoxicity Colo-205 (Colon) isfcppharmaspire.com
Naphthalene-based Pyrimidines Compound 5a Cytotoxicity A-549 (Lung) isfcppharmaspire.com
Naphthalene-based Thiosemicarbazones Compound 6 Apoptosis Induction LNCaP (Prostate) nih.govtandfonline.com
Naphthoquinone Analogues BH10-derived salt (7b) Keap1 Target, Glycolysis Inhibition Various mdpi.com
Naphthoquinone Dimers Shikonin Topoisomerase I/II Inhibition, Anti-angiogenesis K562 (Leukemia), MCF-7 (Breast) mdpi.com
Naphthoquinone-based STAT3 Inhibitors LLL12 STAT3 Inhibition MDA-MB-231 (Breast), DU-145 (Prostate) csir.co.za

Naphthalene derivatives have been identified as a promising class of antimicrobial agents effective against a wide array of human pathogens. rasayanjournal.co.inresearchgate.net Several commercially available drugs, including the antifungal agents naftifine (B1207962) and terbinafine, are based on the naphthalene scaffold. rasayanjournal.co.inmdpi.com The lipophilic nature of the naphthalene ring is thought to enhance the penetration of these compounds through microbial cell membranes. ijpsjournal.com

Research has demonstrated that synthetic naphthalene derivatives possess significant antibacterial and antifungal properties. rasayanjournal.co.in For instance, certain halogenated 1,4-naphthoquinones have been screened for their activity against various bacteria and fungi. researchgate.net Studies have shown that derivatives incorporating azetidinyl and thiazolidinyl moieties exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. rasayanjournal.co.in The synthesis of naphthofurans coupled with quinoline (B57606) and azetidine (B1206935) nuclei has also resulted in compounds with significant antimicrobial activities. rasayanjournal.co.inresearchgate.net Furthermore, novel dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have shown potent bacteriostatic and bactericidal action against ESKAPE pathogens, which are a leading cause of hospital-acquired infections. mdpi.com These compounds have been observed to cause severe membrane damage to bacteria like S. aureus and P. aeruginosa. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of naphthalene-based compounds. These studies investigate how modifications to the chemical structure, such as the addition or alteration of substituent groups, affect the molecule's biological activity. sciforum.netpageplace.de By understanding these relationships, medicinal chemists can rationally design more potent and selective drug candidates. pageplace.de

The introduction of halogen atoms, such as chlorine and bromine, onto the naphthalene scaffold can significantly influence the biological activity of the resulting derivatives. nih.gov The number, position, and type of halogen atom can affect the molecule's lipophilicity, electronic properties, and metabolism, which in turn alters its interaction with biological targets. nih.gov

In the context of antimicrobial agents, halogen substitution has been shown to be a key factor in enhancing activity. For example, in a series of synthesized naphthalene-based derivatives, a chlorinated derivative (SF5) demonstrated a significant bactericidal impact on aerobic gram-negative bacteria. jmchemsci.com SAR studies of halogenated 1,4-naphthoquinones revealed that substituting the 3-position with a chlorine group is essential for potent antifungal activity against Candida albicans. sciforum.net Conversely, adding a bulky group at the 2-position was found to decrease antifungal activity. sciforum.net In the development of allosteric inhibitors for NMDA receptors, 1-bromo substitution on a 2-hydroxy-3-naphthoic acid scaffold resulted in a potent inhibitor. nih.gov These findings underscore the critical role that targeted halogenation plays in modulating the biological profiles of naphthalene derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. ijpsjournal.comnih.gov QSAR models establish a mathematical relationship between the chemical structure and biological activity, enabling the virtual screening and design of new, potentially more potent molecules. ijpsjournal.comresearchgate.net

Table 2: Parameters in QSAR Models for Naphthalene Derivatives This table summarizes key descriptors identified in QSAR studies of naphthalene-based compounds.

Compound Series Target Activity Key QSAR Descriptors Modeling Outcome Reference(s)
Naphthalen-1-yl-acetic acid hydrazides Antimicrobial Partition Coefficient (log P), HOMO Energy, Topological Indices Model explained the importance of lipophilicity and electronic properties. nih.gov
Caffeoyl naphthalene sulfonamides Anti-HIV (Integrase Inhibition) Partition Coefficient, Connectivity Index, Shape Index Model guided the design of new, more potent compounds. researchgate.net
Triazole–naphthalene derivatives Tau Protein Aggregation Inhibition Rotatable Bond Count, Hydrophobic Surface Area AI-driven model predicted binding affinity and identified key structural features. chemrxiv.org

Enzyme Interaction Studies using 2-Bromo-1-chloronaphthalene as a Probe

The utility of halogenated naphthalenes, including derivatives similar to this compound, as chemical probes in understanding enzyme-ligand interactions is a significant area of research in medicinal and biological chemistry. These molecules can act as inhibitors or ligands, allowing researchers to map the binding sites and understand the mechanism of action of various enzymes. The specific substitution pattern of halogens on the naphthalene core influences the molecule's electronic and steric properties, which in turn dictates its interaction with amino acid residues within the enzyme's active site.

While direct studies on this compound as an enzyme probe are not extensively documented in publicly available research, the investigation of closely related compounds provides valuable insights into how this class of molecules can be utilized. For instance, studies on brominated naphthalene derivatives have been instrumental in elucidating the active site architecture of certain enzymes.

A notable example is the use of 2-bromonaphthalene (B93597) in molecular docking and molecular dynamics (MD) simulation studies to investigate the inhibitors of cytochrome P450 2A6 (CYP2A6). researchgate.net In these computational studies, 2-bromonaphthalene was identified as a potent inhibitor, and its docking into the CYP2A6 active site revealed key interactions. researchgate.net The analysis showed that π-π stacking interactions between the naphthalene ring of the inhibitor and the phenyl rings of four phenylalanine residues (Phe107, Phe111, Phe118, and Phe480) are crucial for the inhibitory activity. researchgate.net Further MD simulations on the CYP2A6–2-bromonaphthalene complex helped to understand the stability of this interaction. researchgate.net

Similarly, other halogenated naphthalene derivatives, such as 3-bromo-1-fluoronaphthalene, are employed in biochemical research to study enzyme interactions and metabolic pathways. nbinno.com The reactivity and specific binding of these compounds make them valuable tools for probing the function and structure of biological macromolecules. The general principle is that the naphthalene scaffold can covalently interact with cellular proteins through its metabolites, thereby influencing various biochemical pathways. mdpi.com

The table below summarizes the types of enzyme interactions observed with naphthalene derivatives, which can be extrapolated to understand the potential role of this compound as a chemical probe.

Naphthalene Derivative Enzyme/Protein Target Key Interactions Observed Research Application
2-BromonaphthaleneCytochrome P450 2A6 (CYP2A6)π-π stacking with Phenylalanine residues (Phe107, Phe111, Phe118, Phe480)Understanding inhibitor binding and active site architecture. researchgate.net
3-Bromo-1-fluoronaphthaleneVarious enzymesNot specified in detail, but used to study enzyme interactions.Investigating metabolic pathways and enzyme mechanisms. nbinno.com
General Naphthalene DerivativesCellular ProteinsCovalent interactions via metabolitesInfluencing biochemical pathways for therapeutic effects. mdpi.com

These studies underscore the potential of this compound as a specific probe for enzymes with hydrophobic binding pockets that can accommodate the naphthalene ring system. The presence of both bromine and chlorine atoms would further modulate its electronic distribution and potential for halogen bonding, offering a unique tool for detailed enzyme-ligand interaction studies.

Exploration of Naphthalene Derivatives for Biofilm Eradication

Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced extracellular matrix, which adhere to biological or non-biological surfaces. Biofilms pose a significant challenge in clinical settings as they exhibit increased resistance to conventional antimicrobial agents. The development of new molecules capable of inhibiting biofilm formation or eradicating established biofilms is a critical area of research. Naphthalene derivatives have emerged as a promising class of compounds in this endeavor. nih.gov

The naphthalene scaffold is a versatile platform in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial properties. mdpi.comijpsjournal.com Several studies have focused on synthesizing and evaluating novel naphthalene-based compounds for their efficacy against bacterial biofilms, particularly those formed by clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov

One approach involves the development of naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs). mdpi.com In a study, a series of dihydroxynaphthalene-derivative bis-QACs were synthesized and tested against planktonic cells and biofilms of ESKAPE microorganisms (a group of highly virulent and antibiotic-resistant bacteria). mdpi.com The results indicated that certain hit compounds were superior in their bacteriostatic and bactericidal action compared to commercial mono-QACs. mdpi.com Scanning electron microscopy (SEM) imaging revealed that these bis-QACs could cause severe membrane damage to S. aureus and P. aeruginosa strains, which is a likely mechanism for their antibiofilm activity. mdpi.com

Another study reported the synthesis of naphthyl-substituted pyrazole-derived hydrazones as potent growth inhibitors of drug-resistant bacteria. nih.gov Many of these compounds showed significant activity against both planktonic S. aureus and its drug-resistant variants (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.78 and 1.56 μg/mL. nih.gov Importantly, these compounds also demonstrated potent activity in inhibiting biofilm formation and eradicating pre-formed biofilms of S. aureus. nih.gov A time-kill assay suggested that these compounds are bactericidal for S. aureus, with the probable mode of action being the disruption of the bacterial cell membrane. nih.gov

Ultrashort cationic naphthalene-derived self-assembled peptides have also been investigated as antimicrobial nanomaterials. qub.ac.uk For example, hydrogels of lysine-conjugated naphthalene dipeptides (NapFFKK) showed significant efficacy in reducing viable Staphylococcus epidermidis biofilm by 94% at a concentration of 2% w/v. qub.ac.uk The proposed mechanism involves the interaction of the positively charged peptide with the negatively charged bacterial membranes, leading to membrane destabilization. qub.ac.uk

The table below summarizes the findings from studies on naphthalene derivatives for biofilm eradication.

Naphthalene Derivative Class Target Organism(s) Key Findings Mechanism of Action
Dihydroxynaphthalene-derivative bis-QACsS. aureus, P. aeruginosa (ESKAPE pathogens)Superior bacteriostatic and bactericidal action compared to commercial mono-QACs; effective biofilm eradication. mdpi.comSevere damage to the bacterial cell membrane. mdpi.com
Naphthyl-substituted pyrazole-derived hydrazonesS. aureus (including MRSA), A. baumanniiPotent inhibition of biofilm formation and eradication of established biofilms; MIC as low as 0.78 μg/mL. nih.govDisruption of the bacterial cell membrane. nih.gov
Cationic Naphthalene-Derived Self-Assembled Peptides (e.g., NapFFKK)S. epidermidis, S. aureus94% reduction in viable S. epidermidis biofilm with 2% w/v hydrogel. qub.ac.ukInteraction with and destabilization of negatively charged bacterial membranes. qub.ac.uk

These research findings highlight the significant potential of the naphthalene scaffold as a basis for the development of novel anti-biofilm agents. While this compound itself has not been specifically reported in these studies, the broader success of naphthalene derivatives suggests that its unique halogenation pattern could be explored for designing new and potent molecules for biofilm eradication.

Applications in Materials Science Research

Precursors for Polycyclic Aromatic Hydrocarbon (PAH) Materials

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. afirm-group.com They are of great interest in materials science due to their unique optical and electronic properties. The synthesis of complex PAHs often relies on the use of smaller, functionalized aromatic precursors. Halogenated naphthalenes, such as 1-bromonaphthalene (B1665260), are utilized in palladium-catalyzed coupling reactions to build larger, annulated PAH structures. chemicalbook.com For instance, the Suzuki-Heck type coupling of bromoarenes can lead to the formation of indeno-annulated polycyclic aromatic hydrocarbons. chemicalbook.com

While specific studies detailing the use of 2-Bromo-1-chloronaphthalene as a PAH precursor are limited, its di-halogenated nature presents a potential advantage. The differential reactivity of the C-Br and C-Cl bonds could allow for sequential, site-selective cross-coupling reactions, offering precise control over the final PAH architecture. This step-wise approach is crucial for creating well-defined, complex topologies that are otherwise difficult to access.

Role in Conjugated Polymer Synthesis

Conjugated polymers are macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts semiconductor properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rug.nlresearchgate.net

The synthesis of conjugated polymers frequently employs metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which require halogenated monomers. nih.gov For example, 2-bromonaphthalene (B93597) is a known intermediate for the construction of more complex semiconducting molecules and oligomers used in OLEDs, OFETs, and OPVs. ossila.com The synthesis of poly(p-phenylene) has been explored using monomers like 1-bromo-4-chloromagnesio-2,5-dihexyloxybenzene, highlighting the utility of di-halogenated monomers in polymerization reactions. researchgate.net

Given these precedents, this compound could serve as a valuable monomer in the synthesis of novel conjugated polymers. The ability to selectively polymerize through either the bromo or chloro position would enable the creation of complex polymer structures, including block copolymers. The incorporation of the naphthalene (B1677914) moiety into the polymer backbone is also known to influence the material's electronic properties and solid-state packing. acs.org

Development of Optoelectronic Materials

Optoelectronic materials, which interact with light to produce an electrical effect or vice versa, are at the heart of technologies like solar cells and light-emitting diodes (LEDs). The performance of organic optoelectronic devices is highly dependent on the molecular structure and properties of the active materials. escholarship.org

Halogenated naphthalene derivatives are often used as additives or precursors in the development of these materials. For instance, 1-chloronaphthalene (B1664548) is used as a processing additive in the fabrication of polymer solar cells to optimize the morphology of the active layer and enhance device efficiency. researchgate.netnih.gov Similarly, 2-bromonaphthalene has been employed as a solid additive in polymer solar cells to improve the miscibility of the bulk heterojunction components, leading to higher power conversion efficiencies. ossila.com A derivative of 2-bromonaphthalene, 2,6-bis(6-hexyloxy-naphthalen-2-yl)anthracene, has demonstrated high charge carrier mobility, a key parameter for efficient OFETs. ossila.com

Device ConfigurationAdditiveOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA cm-2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
PTB7:PC71BM5 vol% 2-Bromonaphthalene0.73113.7969.467.01

This table shows the photovoltaic performance of a polymer solar cell based on the polymer donor PTB7 and fullerene acceptor PC71BM, optimized with a 5 vol% high-boiling-point solvent additive of 2-bromonaphthalene. ossila.com

Naphthalene Derivatives in Heat Transfer Media and Insulating Materials Research

Naphthalene and its derivatives have been investigated for applications as heat transfer fluids and as components in electrical insulating oils due to their thermal stability and dielectric properties. uva.esornl.gov Chloronaphthalenes, in particular, have been noted for their potential use in heat transfer media and as lubricant additives. uva.es

Environmental Chemistry Research and Degradation Studies

Catalytic Degradation of Halogenated Naphthalenes

The degradation of halogenated aromatic compounds is often challenging due to the stability of the carbon-halogen bond. Catalytic methods offer promising routes to break down these persistent pollutants. Research into the catalytic degradation of related compounds, such as monochlorinated and monobrominated naphthalenes, provides a framework for understanding the potential degradation of 2-Bromo-1-chloronaphthalene.

Reductive dehalogenation is a key process in the degradation of aryl halides. The general reactivity order for this process is I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. acs.orgresearchgate.net This suggests that in this compound, the carbon-bromine bond would be more susceptible to cleavage than the carbon-chlorine bond.

Studies have demonstrated the effectiveness of various catalytic systems for the dehalogenation of aryl halides:

Zeolite Catalysts: Zeolites have been used to catalyze the isomerization of 1-chloronaphthalene (B1664548) and 1-bromonaphthalene (B1665260). google.com While the primary goal was isomerization to the 2-substituted product, these studies show that zeolites can facilitate reactions involving halogenated naphthalenes. At high temperatures (300-400 °C), these catalysts can promote the breaking and reforming of C-halogen bonds. google.com Side reactions, including dehalogenation to form naphthalene (B1677914) and disproportionation to form dihalogenated naphthalenes, are also observed, particularly in the case of 1-bromonaphthalene. google.com

Palladium Catalysis: Palladium-catalyzed hydrodehalogenation using agents like polymethylhydrosiloxane (B1170920) (PMHS) has proven effective for chloroarenes at room temperature. msu.edu This method is notable for its mild conditions and tolerance of various functional groups. msu.edu The reduction of 1-chloro-4-iodobenzene (B104392) using this system resulted in the selective removal of the iodine, yielding chlorobenzene, which further supports the expected preferential debromination of this compound. msu.edu

Nickel Boride: Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is an efficient reagent for the hydrodehalogenation of a wide range of organic halides at ambient temperatures. researchgate.net It has been successfully used to dehalogenate 1-iodonaphthalene, 1-bromonaphthalene, and 1-chloronaphthalene, with the reaction rate following the expected I > Br > Cl order. researchgate.net

The table below summarizes findings from catalytic degradation studies on related halogenated naphthalenes.

Table 1: Catalytic Degradation of Halogenated Naphthalenes

Compound Catalyst System Conditions Primary Outcome Reference
1-Chloronaphthalene Zeolite (HEU-1) 300-400 °C, Gas Phase Isomerization to 2-chloronaphthalene (B1664065) (>98% selectivity) google.com
1-Bromonaphthalene Zeolite (HEU-1) 350 °C, Gas Phase Isomerization to 2-bromonaphthalene (B93597) (~95% selectivity) google.com
1-Chloronaphthalene Pd(OAc)₂ / PMHS / KF Room Temperature Dechlorination to Naphthalene msu.edu
1-Bromonaphthalene NiCl₂ / NaBH₄ (Nickel Boride) Ambient Temperature Debromination to Naphthalene researchgate.net
1-Chloronaphthalene NiCl₂ / NaBH₄ (Nickel Boride) Ambient Temperature Dechlorination to Naphthalene researchgate.net

Environmental Fate and Transformation Pathways

Once released into the environment, this compound would be subject to various transformation processes, including biodegradation and photodegradation.

Biodegradation

Aerobic bacterial degradation of naphthalenes often proceeds via the nah pathway, which involves the initial dioxygenase attack to form a dihydrodiol, followed by further enzymatic reactions leading to the formation of salicylic (B10762653) acid or substituted salicylic acids. oup.com Studies on substituted naphthalenes using Pseudomonas fluorescens have shown that the position and nature of the substituent influence the transformation pathway. For instance, 1- and 2-methylnaphthalene (B46627) are transformed into 3- and 4-methylsalicylic acid, respectively. oup.com Halogenated naphthalenes can also be transformed, though sometimes they result in the formation of dead-end products like monohydroxylated naphthalenes. oup.com For this compound, a plausible initial step would be a dioxygenase attack on the unsubstituted ring, potentially leading to a bromo-chloro-substituted salicylic acid.

Photodegradation

Photodegradation is another critical pathway for the transformation of aromatic compounds in the environment. Studies on the photoconversion of 1-chloronaphthalene and 2-chloronaphthalene in water show that the process follows pseudo-first-order kinetics. diva-portal.orgresearchgate.net The degradation can be influenced by environmental factors such as pH and the presence of inorganic ions and natural organic matter like fulvic acid. researchgate.net The primary photoreaction for chloronaphthalenes and 1-bromonaphthalene in solution is the homolytic cleavage of the carbon-halogen bond, leading to radical intermediates that can form products like naphthalene and binaphthyls. cdnsciencepub.com Given the lower bond energy of the C-Br bond compared to the C-Cl bond, it is anticipated that the primary photodegradation pathway for this compound would involve the initial cleavage of the C-Br bond to form a chloronaphthyl radical, which could then abstract a hydrogen atom to form 1-chloronaphthalene or undergo other reactions.

Potential transformation pathways for this compound are summarized below.

Table 2: Potential Environmental Transformation Pathways

Process Proposed Initial Step for this compound Potential Intermediate Products Reference for Analogous Compounds
Aerobic Biodegradation Dioxygenase attack on the unsubstituted ring Bromo-chloro-dihydroxynaphthalene, Bromo-chloro-salicylic acid oup.com
Photodegradation Homolytic cleavage of the C-Br bond 1-Chloro-2-naphthyl radical, 1-Chloronaphthalene acs.orgcdnsciencepub.com
Reductive Dehalogenation Reductive cleavage of the C-Br bond 1-Chloronaphthalene acs.orgresearchgate.net

Studies on Persistence and Bioaccumulation Potential

The persistence and bioaccumulation potential of a chemical are key indicators of its long-term environmental risk. These properties are often assessed for compounds classified as Persistent, Bioaccumulative, and Toxic (PBT) or Persistent Organic Pollutants (POPs). acs.org Halogenated naphthalenes, particularly polychlorinated naphthalenes (PCNs), are recognized for these characteristics. dmu.dk

Persistence

Persistence refers to the length of time a chemical remains in the environment before being broken down. Halogenated aromatic compounds are generally resistant to degradation. guidechem.com The persistence of this compound can be inferred from data on related compounds. For example, 1-chloronaphthalene is expected to have slight mobility in soil and to be resistant to aqueous environmental hydrolysis. guidechem.com The atmospheric half-life of 1-chloronaphthalene, based on its reaction with hydroxyl radicals, is estimated to be about one day. guidechem.com However, in soil and sediment, persistence can be much longer, especially under anaerobic conditions. who.int

Bioaccumulation

Bioaccumulation is the process by which chemicals accumulate in organisms at concentrations higher than those in the surrounding environment. A key parameter used to predict bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). A high log Kow value suggests a greater tendency for a chemical to partition into fatty tissues.

The PubChem database provides a computed XLogP3 value, an estimate of log Kow, for this compound. nih.gov

Table 3: Physicochemical Properties Related to Bioaccumulation Potential

Compound CAS Number Molecular Formula Computed log Kow (XLogP3) Reference
This compound 692728-68-0 C₁₀H₆BrCl 4.5 nih.gov
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 3.9 nih.gov

A log Kow value of 4.5 for this compound suggests a significant potential for bioaccumulation in aquatic organisms. nih.gov This is consistent with the behavior of other halogenated naphthalenes, which have been shown to bioaccumulate and biomagnify in marine food chains. dmu.dk For comparison, a scoring system for persistence and bioaccumulation potential identified various chlorinated naphthalenes as substances of concern. rivm.nl The structural similarity and high lipophilicity (indicated by the log Kow) of this compound place it in a category of compounds that warrant further investigation regarding their environmental persistence and bioaccumulation.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds like 2-bromo-1-chloronaphthalene. Both ¹H and ¹³C NMR are instrumental in identifying the substitution pattern on the naphthalene (B1677914) ring. The chemical shifts and splitting patterns of the aromatic protons in ¹H NMR, along with the chemical shifts of the carbon atoms in ¹³C NMR, provide definitive information about the placement of the bromine and chlorine substituents. While specific spectral data for this compound is not widely published, the analysis of related compounds such as 1-chloronaphthalene (B1664548) and various bromonaphthalenes provides a strong basis for predicting its spectral features. For instance, in the ¹H NMR spectrum of 1-chloronaphthalene, distinct signals are observed for the protons on the naphthalene ring, with specific coupling constants that help to assign their positions. Similarly, ¹³C NMR provides characteristic shifts for the carbon atoms directly bonded to the halogens and those in the rest of the aromatic system.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)
¹H7.2 - 8.3
¹³C120 - 135

Note: The predicted values are based on the analysis of similar halogenated naphthalenes and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely determine the compound's molecular weight, which is approximately 241.51 g/mol . nih.gov A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique isotopic signature provides unambiguous evidence for the presence of both a bromine and a chlorine atom in the molecule. The predicted monoisotopic mass of this compound is 239.93414 Da. nih.govuni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)
[M]+~240, 242, 244
[M+H]+240.94142
[M+Na]+262.92336

Data sourced from PubChem. uni.lu

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation and purity assessment of this compound. ambeed.comscbt.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods. When coupled with a mass spectrometer (GC-MS or HPLC-MS), these techniques provide a powerful combination for both separating the compound from a mixture and confirming its identity. oup.com For instance, in the synthesis of related chlorinated naphthalenes, GC-MS is used to determine the yield and purity of the products. rsc.org Supercritical fluid chromatography (SFC) coupled with microwave-induced plasma mass spectrometry (MIP-MS) has also been utilized for the trace-level determination of halogenated hydrocarbons like 1-chloronaphthalene. rsc.org

Table 3: Common Chromatographic Methods for Halogenated Naphthalenes

TechniqueDetectorApplication
Gas Chromatography (GC)Flame Ionization Detector (FID), Mass Spectrometry (MS)Purity assessment, reaction monitoring
High-Performance Liquid Chromatography (HPLC)UV-Vis, Mass Spectrometry (MS)Purification, quantitative analysis
Supercritical Fluid Chromatography (SFC)Microwave-Induced Plasma Mass Spectrometry (MIP-MS)Trace analysis

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The naphthalene ring system gives rise to characteristic absorption bands in the ultraviolet region. The positions and intensities of these bands can be influenced by the presence of the bromo and chloro substituents. While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, the analysis of related compounds like 2-bromonaphthalene-1,4-dione (B50910) shows distinct absorption peaks that change in the presence of other chemicals, indicating the sensitivity of the electronic structure to its environment. researchgate.net The NIST Chemistry WebBook also provides UV/Visible spectral data for related compounds like 2-bromonaphthalene (B93597), which serves as a useful reference. nist.gov

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted polyhalogenated aromatic compounds like 2-Bromo-1-chloronaphthalene often presents challenges in terms of regioselectivity and environmental impact. Future research should prioritize the development of novel and sustainable synthetic routes that offer high yields and selectivity while adhering to the principles of green chemistry.

Current synthetic approaches for halogenated naphthalenes can involve multi-step processes that may utilize harsh reagents and generate significant waste. The regioselective benzannulation of haloalkynes has emerged as a powerful method for the controlled synthesis of polyheterohalogenated naphthalenes, offering a modular approach to creating complex substitution patterns. nih.gov Future efforts could focus on adapting such methodologies for the precise synthesis of this compound, potentially through the strategic use of catalysts to control the annulation process. nih.gov

Furthermore, exploring environmentally benign halogenation techniques is crucial. The use of aqueous hydrohalic acid and hydrogen peroxide represents a cleaner alternative for the chlorination and bromination of aromatic compounds, as it involves the in situ generation of the active halogen. researchgate.net Research into applying and optimizing these greener methods for the synthesis of this compound could significantly reduce the environmental footprint of its production. researchgate.netnih.gov Additionally, microwave-assisted and sonochemical synthesis are other green chemistry approaches that could lead to more efficient and sustainable production methods. nih.gov

Potential Sustainable Synthetic Strategies:

Methodology Key Advantages Research Focus for this compound
Catalytic Benzannulation of HaloalkynesHigh regioselectivity, modularityCatalyst design for precise control of halogen placement.
In Situ Halogen GenerationReduced use of hazardous reagents, safer reaction conditionsOptimization of reaction conditions for naphthalene (B1677914) substrates.
Microwave-Assisted SynthesisRapid reaction times, energy efficiencyDevelopment of specific protocols for dihalogenation.
SonochemistryEnhanced reaction rates, milder conditionsInvestigation of ultrasonic effects on selectivity.

Exploration of Untapped Reactivity Profiles

The distinct electronic environment created by the adjacent bromine and chlorine atoms on the naphthalene core of this compound suggests a rich and largely unexplored reactivity profile. Future research should systematically investigate its behavior in various chemical transformations, which could unlock its potential as a versatile building block in organic synthesis.

The differential reactivity of the C-Br and C-Cl bonds is a key area for exploration. Generally, the C-Br bond is more reactive than the C-Cl bond in cross-coupling reactions, which could allow for selective functionalization at the 2-position. This differential reactivity could be exploited in sequential cross-coupling reactions to introduce different functional groups at the 1- and 2-positions, leading to the synthesis of complex, highly functionalized naphthalene derivatives.

Computational studies can play a vital role in predicting and understanding the reactivity of this compound. rsc.org Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecule's electronic structure, bond dissociation energies, and preferred sites for electrophilic and nucleophilic attack. mdpi.com Such computational insights can guide experimental design and accelerate the discovery of new reactions and applications. rsc.orgmdpi.com

Integration into Fragment-Based Drug Design Strategies

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in the drug discovery process. wikipedia.org This approach relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent, drug-like molecules. wikipedia.orgnih.gov

This compound, with its relatively simple structure and potential for diverse interactions, is an excellent candidate for inclusion in fragment libraries. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can contribute significantly to ligand-protein binding. The presence of both bromine and chlorine offers the potential for varied halogen bonding interactions.

The development of halogen-enriched fragment libraries (HEFLibs) is an emerging area in FBDD, designed to probe for halogen bonding opportunities in protein binding sites. uni-muenchen.defrontiersin.org Integrating this compound and its derivatives into such libraries could lead to the discovery of novel starting points for drug development programs targeting a wide range of diseases. nih.govuni-muenchen.defrontiersin.orgekb.eg The naphthalene scaffold itself is a versatile platform in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. nih.govekb.egresearchgate.net

Advanced Applications in Nanomaterials and Supramolecular Chemistry

The unique electronic and structural properties of halogenated naphthalenes make them promising building blocks for the development of advanced materials, including nanomaterials and supramolecular assemblies.

In the field of organic electronics, naphthalene diimide (NDI) derivatives are well-studied for their n-type semiconductor properties. mdpi.comgatech.eduscribd.com The introduction of halogen atoms onto the naphthalene core can significantly modulate the electronic properties of these materials, such as their electron affinity and charge mobility. gatech.eduresearchgate.netresearchgate.net Future research could explore the synthesis of NDI derivatives functionalized with the 2-bromo-1-chloro-naphthalene moiety to create novel materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comgatech.eduscribd.comresearchgate.netresearchgate.netmdpi.com

The ability of halogenated aromatic compounds to participate in halogen bonding and π-π stacking interactions makes them ideal candidates for the construction of ordered supramolecular assemblies. rsc.orgthieme-connect.comnih.gov These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined nanostructures with interesting photophysical and electronic properties. rsc.orgthieme-connect.comnih.govrsc.orgacs.orgresearchgate.netmdpi.comnih.gov The study of how this compound organizes in the solid state and in solution could reveal new motifs for crystal engineering and the design of functional supramolecular materials. rsc.org

Comprehensive Toxicological and Ecotoxicological Research

A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for its safe handling and potential future applications. While data on this specific isomer is lacking, research on related halogenated naphthalenes provides a basis for future investigation.

Polychlorinated naphthalenes (PCNs) and polybrominated naphthalenes (PBNs) are known to exhibit dioxin-like toxicity, mediated through the aryl hydrocarbon receptor (AhR). tandfonline.comnih.gov Mixed bromo/chloro-naphthalenes are also suspected to have similar toxicological properties. tandfonline.com Future research must include comprehensive toxicological studies on this compound to assess its potential for adverse health effects. This should involve both in vitro and in vivo studies to determine its cytotoxicity, genotoxicity, and potential as an endocrine disruptor.

Given the persistence of many halogenated aromatic compounds in the environment, ecotoxicological studies are also of paramount importance. oup.comnih.govnih.govunist.ac.kr Research should focus on the biodegradability of this compound, its potential for bioaccumulation in aquatic and terrestrial organisms, and its toxicity to various trophic levels. who.int Such data is critical for conducting a thorough environmental risk assessment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-1-chloronaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Direct halogenation : React naphthalene with Cl₂ in the presence of FeCl₃ as a catalyst to introduce chlorine at position 1. Subsequent bromination using Br₂ with AlBr₃ or FeBr₃ at position 2 requires precise temperature control (0–5°C) to minimize polybromination .
  • Cross-coupling : Use Suzuki-Miyaura coupling with 1-chloronaphthalene-2-boronic acid and brominated aryl halides. Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C for 12 hours yield >75% product .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) removes unreacted halides. Monitor purity via GC-MS (retention time ~8.2 min) .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare ¹H and ¹³C NMR shifts with reference data. For example, the chlorine at position 1 deshields adjacent protons (δ ~7.8–8.1 ppm), while bromine at position 2 causes distinct splitting patterns .
  • XRD : Single-crystal X-ray diffraction confirms regioselectivity. Aromatic C-Br (1.89 Å) and C-Cl (1.72 Å) bond lengths should align with DFT-predicted values (B3LYP/6-311+G*) .
  • GC-MS : Use electron ionization (70 eV) to detect molecular ion peaks at m/z 236 (M⁺) and fragment ions at m/z 157 (loss of Br) and m/z 121 (loss of Cl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile intermediates .
  • PPE : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant goggles. Avoid latex due to permeability to halogenated solvents .
  • Spill Management : Neutralize spills with activated carbon (5 g per 1 mL spill) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The chlorine at position 1 creates steric hindrance, reducing reactivity in Buchwald-Hartwig amination. Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .
  • Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) increases oxidative addition efficiency in Pd-catalyzed reactions. Monitor via cyclic voltammetry (E₀ ≈ −1.2 V vs. Ag/AgCl) .
  • Competitive Pathways : Kinetic studies (stopped-flow UV-Vis) reveal bromine’s faster oxidative addition (k₁ = 0.45 s⁻¹) compared to chlorine (k₂ = 0.12 s⁻¹) .

Q. What computational methods resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • DFT Modeling : Optimize geometries at the M06-2X/def2-TZVP level to predict NMR shifts (<2 ppm deviation from experimental data) .
  • TD-DFT for UV-Vis : Simulate electronic transitions (λmax ≈ 270 nm) to assign absorption bands to π→π* or n→π* transitions .
  • MD Simulations : Analyze solvent effects (e.g., toluene vs. DMSO) on conformational stability using GROMACS with OPLS-AA force fields .

Q. How can researchers design experiments to study the environmental persistence of this compound?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (254 nm) in a photoreactor and quantify degradation products via HPLC-UV (C18 column, acetonitrile/water 70:30) .
  • Biodegradation : Use OECD 301F test with activated sludge. Measure half-life (t₁/₂) via LC-MS/MS (LOQ = 0.1 ppb) and identify metabolites (e.g., hydroxylated derivatives) .
  • Soil Adsorption : Conduct batch experiments with kaolinite/hematite mixtures. Fit data to Freundlich isotherms (Kf = 1.2–1.8 L/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.